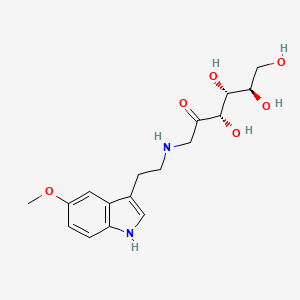![molecular formula C8H8O5 B1207662 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid CAS No. 51112-81-3](/img/structure/B1207662.png)
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, also known as 4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, is a bicyclic compound featuring an oxygen atom in its structure. This compound is notable for its unique chemical properties and its applications in various fields, including organic synthesis and polymer chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves the Diels-Alder reaction. One common method is the reaction of maleic anhydride with furan, which produces the exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. This intermediate can then be hydrolyzed to yield the desired dicarboxylic acid .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and amines can be used under basic or acidic conditions
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and alcohols .
Applications De Recherche Scientifique
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is used in the synthesis of fine chemicals, pharmaceuticals, and biofuels
Mécanisme D'action
The mechanism of action of 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid involves its ability to participate in various chemical reactions due to its strained bicyclic structure. This strain makes the compound highly reactive, allowing it to interact with different molecular targets and pathways. For example, in polymerization reactions, the compound acts as a monomer that can form long polymer chains through the action of catalysts .
Comparaison Avec Des Composés Similaires
Norbornene: Similar in structure but lacks the oxygen atom, making it less reactive in certain reactions.
Maleic Anhydride: Shares the dicarboxylic anhydride functionality but is not bicyclic.
Furan: A precursor in the synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, but lacks the bicyclic structure
Uniqueness: The presence of the oxygen atom in the bicyclic structure of this compound imparts unique reactivity and properties, making it valuable in specific synthetic and industrial applications .
Propriétés
Numéro CAS |
51112-81-3 |
|---|---|
Formule moléculaire |
C8H8O5 |
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
(1S,2S,3R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H8O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h1-6H,(H,9,10)(H,11,12)/t3-,4+,5+,6- |
Clé InChI |
ROWKCXLLOLDVIO-GUCUJZIJSA-N |
SMILES |
C1=CC2C(C(C1O2)C(=O)O)C(=O)O |
SMILES isomérique |
C1=C[C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)O)C(=O)O |
SMILES canonique |
C1=CC2C(C(C1O2)C(=O)O)C(=O)O |
Pictogrammes |
Irritant |
Synonymes |
endoxo-delta(4)-tetrahydrophthalic acid ETPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[3-[(6-amino-12-hydroxy-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-13-yl)methyl]-13-(hydroxymethyl)-6-oxo-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2(7),4,8-trien-12-yl] dihydrogen phosphate](/img/structure/B1207592.png)





